(±)-Prasugrel-d3(acetate-d3)
説明
特性
CAS番号 |
1127253-02-4 |
|---|---|
分子式 |
C20H17D3FNO3S |
分子量 |
376.46 |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
150322-43-3 (unlabelled) |
同義語 |
(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate |
タグ |
Prasugrel Impurities |
製品の起源 |
United States |
Foundational & Exploratory
Deuterated Prasugrel internal standard for parent drug analysis
An In-Depth Technical Guide to the Bioanalysis of Prasugrel's Active Metabolite Using a Deuterated Internal Standard
Authored by a Senior Application Scientist
This document provides a comprehensive technical framework for the quantitative analysis of the active metabolite of prasugrel (R-138727) in biological matrices. It is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or toxicokinetic studies. This guide emphasizes the rationale behind methodological choices, adherence to regulatory standards, and the critical role of a stable isotope-labeled internal standard to ensure data integrity.
Preamble: Understanding the Analyte and the Analytical Imperative
Prasugrel is a third-generation thienopyridine, a class of potent antiplatelet agents that function by irreversibly antagonizing the P2Y12 adenosine diphosphate (ADP) receptor.[1][2][3] This inhibition prevents platelet activation and aggregation, making prasugrel a cornerstone therapy for managing acute coronary syndromes (ACS) in patients undergoing percutaneous coronary intervention (PCI).[1][4]
A crucial aspect of prasugrel's pharmacology is its nature as a prodrug. Following oral administration, prasugrel is rapidly and extensively metabolized, to the point where the parent compound is typically not detected in plasma.[5][6] The biotransformation involves a swift hydrolysis by esterases (primarily human carboxylesterase 2) into an inactive thiolactone intermediate, which is then oxidized by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) to form the pharmacologically active metabolite, R-138727.[7] This active metabolite contains a reactive thiol group that forms a covalent disulfide bond with the P2Y12 receptor.[2]
Consequently, all pharmacokinetic and bioequivalence assessments of prasugrel focus on the accurate quantification of its active metabolite, R-138727. The inherent reactivity of this metabolite and the complexity of biological matrices necessitate a highly selective, sensitive, and robust bioanalytical method. This guide details such a method, anchored by the use of a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Prasugrel
Caption: Metabolic activation of the prodrug prasugrel to its active metabolite R-138727.
The Cornerstone of Accuracy: The Deuterated Internal Standard
In quantitative LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[8] Its purpose is to correct for variability during the analytical workflow, including extraction efficiency, sample transfer, injection volume, and instrument response.[9][10]
While structural analogs can be used, the gold standard is a Stable Isotope-Labeled (SIL) version of the analyte.[9][11][12] Deuterated standards, where one or more hydrogen atoms are replaced with deuterium (²H), are a common type of SIL IS.[10][13][14]
Key Advantages of a Deuterated IS (e.g., R-138727-d4):
-
Physicochemical Similarity: A deuterated IS has virtually identical chemical and physical properties to the analyte. This ensures it behaves the same way during sample extraction, chromatography, and ionization, providing the most accurate correction for any losses or variations.[14]
-
Co-elution: The SIL IS and the analyte typically co-elute from the LC column. This is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix—as both the analyte and IS are affected equally and simultaneously.[8][12]
-
Mass-Based Distinction: Despite their similarities, the deuterated IS is easily distinguished from the analyte by the mass spectrometer due to its higher mass.[14] This allows for independent quantification of both compounds.
-
Enhanced Precision and Accuracy: By effectively normalizing for multiple sources of error, a deuterated IS significantly improves the accuracy, precision, and overall ruggedness of the bioanalytical method.[10]
A potential consideration is the "deuterium isotope effect," where the C-D bond, being stronger than the C-H bond, can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[12][13] This is generally minimal with modern chromatographic systems but should be monitored during method development.
Experimental Protocol: Quantitation of R-138727 in Human Plasma
This section outlines a complete, field-proven workflow for the analysis of prasugrel's active metabolite.
Materials and Reagents
-
Reference Standards: R-138727 and R-138727-d4 (Deuterated Internal Standard).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
-
Reagents: N-ethylmaleimide (NEM), Formic Acid, Ammonium Formate.
-
Solvents (HPLC or LC-MS Grade): Acetonitrile, Methanol, Deionized Water.
-
Extraction Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).
Critical Step: Stabilization of the Thiol Group
The free thiol in R-138727 is highly reactive and prone to oxidation, forming disulfide dimers that would lead to analytical inaccuracy. To prevent this, the thiol group must be stabilized immediately after blood collection or sample thawing through derivatization. N-ethylmaleimide (NEM) is an effective alkylating agent for this purpose.[15]
Protocol:
-
To 100 µL of plasma sample, add 20 µL of a freshly prepared 100 mM NEM solution in acetonitrile.
-
Vortex mix for 30 seconds.
-
Allow the reaction to proceed for 15 minutes at room temperature.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is employed to remove proteins, salts, and other plasma components that could interfere with the analysis.
Protocol:
-
Spiking: Add 25 µL of the IS working solution (e.g., 100 ng/mL R-138727-d4 in 50% methanol) to the 120 µL NEM-stabilized plasma sample.
-
Dilution & Acidification: Add 400 µL of 2% formic acid in water. Vortex mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of 2% formic acid.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 2% formic acid, followed by 1 mL of methanol.
-
Elution: Elute the derivatized analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Table 1: Liquid Chromatography Parameters | |
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3.0 min, hold for 1.0 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Table 2: Mass Spectrometry Parameters | |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| NEM-derivatized R-138727 Transition | m/z 498.3 → 254.1 |
| NEM-derivatized R-138727-d4 (IS) Transition | m/z 502.3 → 258.1 |
| Dwell Time | 150 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 550°C |
(Note: The specific m/z transitions are for the NEM-derivatized forms and should be optimized in the laboratory.)
Experimental Workflow Diagram
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. au.edu.sy [au.edu.sy]
- 3. The discovery and development of prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 5. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Bioanalysis of Thienopyridine Antiplatelet Prodrugs: A Guide to Stable Isotope Standards
Executive Summary: The Prodrug Paradox
In the development of thienopyridine antiplatelet therapies (e.g., Clopidogrel, Prasugrel), bioanalysis faces a unique "Prodrug Paradox." The parent compounds are pharmacologically inactive and relatively stable, while the efficacy-driving active metabolites (AMs) are chemically elusive, short-lived thiols.
For researchers, this creates a dual challenge:
-
Quantifying the Parent: Preventing the ex vivo back-conversion of unstable metabolites (acyl glucuronides) into the parent drug, which artificially inflates parent drug concentration.
-
Quantifying the Active Metabolite: Trapping the volatile thiol group before it degrades, requiring immediate derivatization.
This guide details the selection and application of Stable Isotope Standards (SIS) to resolve these challenges. It moves beyond basic methodology to explore the mechanistic reasons why standard Deuterated (D) isotopes often fail in these specific assays and why Carbon-13 (
Mechanistic Foundation: Metabolic Activation & Instability
To design a valid bioanalytical assay, one must map the instability points in the metabolic pathway. Thienopyridines are prodrugs that require metabolic activation to form the active thiol metabolite which binds to the P2Y12 receptor.[1]
The Activation Pathways
-
Clopidogrel: Requires a two-step oxidative activation by CYP450 enzymes (primarily CYP2C19).[2] The intermediate (2-oxo-clopidogrel) is a thiolactone, which is further hydrolyzed to the active thiol.[3][4][5]
-
Prasugrel: Undergoes rapid hydrolysis by esterases (hCE2) to a thiolactone (R-95913), followed by a single CYP-mediated oxidation to the active metabolite (R-138727).[5][6]
The Instability Traps
-
Thiol Oxidation: The active metabolites contain a free thiol (-SH) group. In plasma, this rapidly dimerizes or binds to plasma proteins (e.g., albumin), making direct quantification impossible without derivatization.
-
Chiral Inversion: The active metabolite of clopidogrel (H4) is one of several stereoisomers. The assay must distinguish the active (S)-enantiomer from inactive isomers.
-
Acyl Glucuronide Back-Conversion: The major circulating metabolite of Clopidogrel is the inactive carboxylic acid, which forms an acyl glucuronide.[3][7] Under basic conditions (or in the presence of methanol), this glucuronide hydrolyzes back to Clopidogrel, causing massive overestimation of the parent drug.
Pathway Visualization (DOT)
Figure 1: Metabolic pathways of Clopidogrel and Prasugrel, highlighting the critical back-conversion risk (Red) and the necessity of derivatization (Green) for the active thiol metabolites.
Selection Criteria for Stable Isotope Standards (SIS)
The choice of Internal Standard (IS) is the single most critical factor in compensating for the matrix effects common in thienopyridine analysis.
The Deuterium (D) vs. Carbon-13 ( ) Dilemma
While Deuterated standards are cheaper, they are often unsuitable for high-precision thienopyridine assays due to the Deuterium Isotope Effect .
| Feature | Deuterated Standards (D) | Impact on Thienopyridine Analysis | |
| Chromatography | Slight retention time shift (elutes earlier). | Perfect co-elution. | Critical: D-labeled standards may separate from the analyte, failing to compensate for matrix ion suppression at the exact elution time. |
| Stability | D/H exchange possible in acidic media. | Extremely stable. | High: Acidification is required to stabilize thienopyridines; D-exchange can lead to signal loss. |
| Mass Shift | +1 Da per D atom. | +1 Da per | Equivalent mass resolution. |
| Recommendation | Acceptable for Parent Drug (if validated). | Mandatory for Active Metabolites. | Active metabolites are trace-level; perfect matrix compensation is required. |
The "Derivatized IS" Strategy
For the active metabolite, you cannot simply add a labeled version of the thiol metabolite, as it will degrade during processing just like the analyte.
The Solution: Use a Stable Isotope Labeled Derivatized Standard .
-
Protocol: Synthesize the MPB-derivative of the active metabolite using
-labeled clopidogrel active metabolite. -
Application: Add this pre-derivatized stable isotope standard to the sample after the initial derivatization step of the patient plasma. This ensures the IS behaves exactly like the derivatized analyte during extraction and MS detection.
Technical Workflow: Self-Validating Protocols
This section outlines the "Best Practice" workflow to ensure scientific integrity.
Reagents & Preparation
-
Derivatizing Agent: 2-bromo-3'-methoxyacetophenone (MPB).[3] Why? It reacts rapidly with the free thiol to form a stable thioether that ionizes well in ESI+.
-
Stabilizing Buffer: 0.5M Sulfuric Acid or Formic Acid. Why? Low pH prevents the acyl glucuronide from converting back to the parent drug.
Step-by-Step Extraction Protocol
Step 1: Blood Collection (The "Golden Hour")
-
Draw blood directly into tubes containing MPB (500 mM) and EDTA .
-
Causality: Immediate reaction is required. If MPB is added later, up to 30% of the active metabolite is lost to oxidation.
Step 2: Plasma Separation & Acidification
-
Centrifuge immediately at 4°C.
-
Add acidified plasma to the Internal Standard solution.
-
IS Selection:
-
For Parent: Clopidogrel-
. -
For Active Metabolite: MPB-Derivatized-Clopidogrel-AM-
.
-
Step 3: Protein Precipitation (No Methanol!)
-
Use Acetonitrile (ACN) for precipitation.
-
Warning:Do NOT use Methanol. Methanol promotes the transesterification/hydrolysis of the acyl glucuronide back to the parent drug (Clopidogrel), causing false positives.
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Formic Acid in Water / Acetonitrile.[3]
-
Separation: Ensure baseline separation of the active metabolite derivative from its stereoisomers.
Data Validation Checkpoints (Self-Validating System)
-
IS Retention Time Match: The retention time of the
-IS must match the analyte within ±0.02 min. If using D-IS, a shift >0.1 min indicates potential matrix effect liability. -
Back-Conversion Monitor: Include a QC sample spiked only with Clopidogrel Acyl Glucuronide. If Clopidogrel (parent) is detected above 1-2%, the acidification/solvent protocol has failed.
-
Derivatization Efficiency: Monitor the signal of the underivatized thiol (if possible) or use a "post-column infusion" of MPB to ensure excess reagent was present.
Addressing Bioanalytical Challenges
The "Back-Conversion" Nightmare
Regulatory bodies (FDA/EMA) scrutinize Clopidogrel assays for this specific issue. The acyl glucuronide is labile.
-
Mechanism: Nucleophilic attack by methanol or hydroxide ions on the ester linkage.
-
Prevention: Strict maintenance of pH < 4.0 during processing and exclusion of alcohols (MeOH) in favor of ACN.
Chiral Stability
The active metabolite has chiral centers. The derivatization with MPB adds mass but preserves the stereochemistry.
-
Risk: In vivo chiral inversion is minimal, but ex vivo inversion can occur if samples are heated.
-
Control: Keep all processing at 4°C. Use a chiral column if distinguishing specific stereoisomers is the primary endpoint, though achiral C18 is standard for "Total Active Metabolite" quantification if stereospecificity is confirmed by the derivative's stability.
References
-
Dansette, P. M., et al. (2012). "Cytochromes P450 Catalyze Both Steps of the Major Pathway of Clopidogrel Bioactivation."[4] Chemical Research in Toxicology.
-
Silvestro, L., et al. (2011). "Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion." Analytical and Bioanalytical Chemistry.
-
Takahashi, M., et al. (2008).[3] "Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
Wang, S., et al. (2007). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
Sources
- 1. researchgate.net [researchgate.net]
- 2. SMPDB [smpdb.ca]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Quantification of Parent Prasugrel in Human Plasma Using Prasugrel-d3 Internal Standard
Executive Summary & Scientific Rationale
The quantification of Prasugrel (parent drug) in human plasma presents a unique bioanalytical challenge compared to its metabolites. Prasugrel is a thienopyridine prodrug designed for rapid hydrolysis in vivo. Upon entering the systemic circulation, it is cleaved by human carboxylesterases (hCE2) into the intermediate metabolite (R-95913), which is subsequently oxidized by CYP450 enzymes to the pharmacologically active metabolite (R-138727).
While clinical pharmacokinetic (PK) studies typically focus on the active metabolite, the quantification of the parent drug is critical for:
-
Bioequivalence (BE) Studies: Assessing the rate of absorption and formulation performance.
-
In Vitro Stability Assessments: Determining esterase kinetics.
-
Bridging Studies: Evaluating prodrug stability in varying patient populations.
The Challenge: Parent Prasugrel has an ex vivo half-life of less than 2 minutes in non-stabilized human blood due to esterase activity. Without immediate and rigorous stabilization, the analyte disappears before the sample reaches the freezer.
The Solution: This protocol details the use of Prasugrel-d3 as a Stable Isotope Labeled Internal Standard (SIL-IS). Crucially, it incorporates a pH-controlled stabilization workflow to arrest esterase activity, ensuring that both the analyte and the internal standard remain intact through extraction and analysis.
Chemical Mechanism & Stability Strategy[1][2]
Understanding the degradation pathway is essential for designing the assay. The ester bond in Prasugrel is the target of hydrolysis.[1]
Metabolic Pathway & Instability Trap
The following diagram illustrates the critical instability points where the assay can fail without intervention.
Figure 1: The metabolic cascade of Prasugrel.[1] The red arrow indicates the rapid hydrolysis step that must be inhibited immediately upon blood collection.
Materials & Reagents
Reference Standards
-
Analyte: Prasugrel Hydrochloride (Purity > 98%).
-
Internal Standard: Prasugrel-d3 (Purity > 98%, Isotopic Purity > 99%).
-
Note: Prasugrel-d3 typically contains 3 deuterium atoms on the cyclopropyl ring or the phenyl ring. Verify the Certificate of Analysis (CoA) for the specific labeling position to ensure no deuterium loss during fragmentation.
-
Matrix & Stabilizers
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Stabilizer: 1.0 M Hydrochloric Acid (HCl) or 10% Formic Acid.
-
Why Acid? Chemical esterase inhibitors (e.g., Dichlorvos, PMSF) are toxic and often insufficient for Prasugrel. Lowering the plasma pH to ~3.0 reversibly inhibits esterases and stabilizes the ester bond.
-
Pre-Analytical Protocol (Sample Collection)
WARNING: Standard plasma collection procedures will result in 100% loss of the parent drug. The following "Stabilized Collection" protocol is mandatory.
-
Preparation: Pre-chill blood collection tubes (containing anticoagulant) on wet ice.
-
Collection: Draw whole blood and immediately invert gently.
-
Stabilization (Time Critical):
-
Option A (Immediate Spin): Centrifuge blood within 5 minutes at 4°C (2000 x g, 10 min). Harvest plasma and immediately add 10 µL of 10% Formic Acid per 1 mL of plasma. Vortex. Check pH (Target: 3.0 - 4.0).
-
Option B (Pre-filled Tubes): Use specialized tubes pre-spiked with esterase inhibitors (e.g., acidic citrate buffer) if validated.
-
-
Storage: Store acidified plasma at -70°C.
Experimental Protocol: LC-MS/MS Analysis
Stock Solution Preparation
-
Prasugrel Stock: Dissolve in Acetonitrile (ACN) to 1 mg/mL. Do not use Methanol as primary solvent due to potential transesterification.
-
Prasugrel-d3 (IS) Stock: Dissolve in ACN to 1 mg/mL.
-
Working IS Solution: Dilute Prasugrel-d3 to ~500 ng/mL in 50:50 ACN:Water. Keep on ice.
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) to remove phospholipids and ensure cleaner baselines for the parent drug.
-
Thaw: Thaw acidified plasma samples on wet ice.
-
Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.
-
IS Addition: Add 20 µL of Prasugrel-d3 Working Solution . Vortex briefly.
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .
-
Alternative: Ethyl Acetate/Hexane (50:50).
-
-
Mix: Shake/Vortex for 10 minutes.
-
Centrifuge: 4000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer the organic (upper) layer to a clean glass tube.
-
Evaporate: Dry under nitrogen stream at 35°C. Do not overheat.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 ACN:Buffer). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| System | UHPLC coupled to Triple Quadrupole MS | High sensitivity required. |
| Column | C18 (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm) | Standard reverse phase retention. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Acidic pH maintains stability on-column. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for ESI ionization. |
| Gradient | 0-0.5 min: 30% B 0.5-3.0 min: 30% -> 90% B 3.0-4.0 min: 90% B 4.1 min: 30% B | Rapid elution to minimize on-column hydrolysis. |
Mass Spectrometry Parameters (MRM)
Note: Exact transitions may vary by instrument voltage settings. Optimize by infusing the stock solution.
-
Ionization: Positive Electrospray (ESI+)[2]
-
Source Temp: 450°C
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prasugrel | 374.1 [M+H]+ | 262.1 | ~20-25 |
| Prasugrel-d3 | 377.1 [M+H]+ | 265.1 | ~20-25 |
-
Mechanism:[3] The transition 374 -> 262 typically corresponds to the loss of the cyclopropyl-keto-ester moiety or fragmentation of the thienopyridine core.
Analytical Workflow Diagram
The following DOT diagram visualizes the critical path for sample processing, highlighting the integration of the Internal Standard.
Figure 2: Step-by-step workflow. Note that Prasugrel-d3 is added AFTER acidification. If added to non-acidified plasma, the IS will degrade, invalidating the assay.
Validation & QC Criteria (Self-Validating System)
To ensure trustworthiness (E-E-A-T), the assay must pass specific stress tests designed to detect back-conversion or instability.
Stability QC (The "Benchtop" Test)
-
Procedure: Prepare Low QC (LQC) and High QC (HQC) samples. Leave them on the benchtop at room temperature for 2 hours.
-
Acceptance: The calculated concentration must be within ±15% of the nominal value.
-
Failure Mode: If the concentration drops, your acidification step is insufficient.
IS Interference Check
-
Procedure: Inject a "Blank + IS" sample and monitor the analyte channel (Prasugrel).
-
Acceptance: Response in the analyte channel must be < 20% of the LLOQ response.
-
Rationale: Deuterated standards can sometimes contain traces of unlabeled drug (d0). High purity (>99% isotope enrichment) is required to prevent false positives.
Back-Conversion Check (Metabolite to Parent)
-
Procedure: Spike plasma with high concentrations of the metabolites (R-95913 and R-138727) without Prasugrel. Analyze as a sample.
-
Acceptance: No peak should be detected at the Prasugrel retention time.
-
Rationale: Ensures that metabolites do not convert back to the parent drug during the ionization process (in-source fragmentation), which would artificially inflate parent drug results.
References
-
Farid, N. A., et al. (2007). "Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Jansen, P. J., et al. (2019). "The Degradation Chemistry of Prasugrel Hydrochloride: Part 1 - Drug Substance."[4] Journal of Pharmaceutical Sciences.
-
FDA Clinical Pharmacology Review. "Prasugrel (Effient) NDA 022307." Center for Drug Evaluation and Research.
-
USP Monograph. "Prasugrel Hydrochloride." USP-NF.
Sources
- 1. au.edu.sy [au.edu.sy]
- 2. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Bioanalytical Protocol: LC-MS/MS Quantification of Prasugrel Active Metabolite (R-138727) for Formulation Bioequivalence Assessment
Abstract
This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Prasugrel’s active metabolite (R-138727) in human plasma.[1][2][3] Unlike standard small molecule bioanalysis, Prasugrel requires a specialized in-situ derivatization workflow to stabilize the transient thiol metabolite immediately upon blood collection. This guide is designed for formulation scientists and bioanalytical CROs supporting Bioequivalence (BE) studies for new Prasugrel formulations (e.g., generic development or novel delivery systems).
The Bioanalytical Challenge: Instability & Prodrug Kinetics
Prasugrel is a thienopyridine prodrug.[3][4][5] It is not detectable in plasma due to rapid hydrolysis by hCE2 (human carboxylesterase 2). The bioanalytical target for formulation testing is not the parent, but the active metabolite (R-138727) .
The Instability Trap
The active metabolite contains a free thiol (-SH) group which binds irreversibly to the P2Y12 platelet receptor. In an ex vivo blood sample, this thiol rapidly undergoes:
-
Auto-oxidation to form inactive dimers.
-
Binding to plasma proteins (albumin).
-
Conversion to isomeric forms.
Critical Implication: Standard blood collection (EDTA/Heparin tubes) will result in >50% analyte loss within minutes, leading to false-negative PK data and formulation failure. The protocol below utilizes 2-bromo-3'-methoxyacetophenone (MPB) as a derivatizing agent to "trap" the thiol at the moment of collection.
Metabolic & Derivatization Pathway
The following diagram illustrates the conversion of the prodrug and the critical stabilization step required for analysis.
Figure 1: Metabolic activation of Prasugrel and the necessary chemical trapping of the active thiol metabolite (R-138727) for bioanalysis.
Experimental Protocol
Reagents & Standards[6]
-
Reference Standard: Prasugrel Active Metabolite (R-138727).[1][2][3][6][7][8][9]
-
Internal Standard (IS): R-138727-d5 (Stable Isotope Label).
-
Derivatizing Agent: 2-bromo-3'-methoxyacetophenone (MPB).
-
Anticoagulant: K2EDTA.
Clinical Sample Collection (The "Bedside" Protocol)
This is the most critical step. Errors here cannot be corrected in the lab.
-
Preparation of Tubes: Pre-chill Vacutainer tubes containing K2EDTA.
-
MPB Spiking: Immediately prior to dosing, add 10 µL of 500 mM MPB solution (in acetonitrile) per 1 mL of intended blood volume to the tube.
-
Note: The final concentration of MPB in whole blood should be ~5 mM to ensure rapid alkylation.
-
-
Draw & Mix: Draw blood into the MPB-spiked tube. Invert gently 5–8 times immediately.
-
Incubation: Allow the reaction to proceed at room temperature for 2 minutes (essential for the alkylation reaction to complete).
-
Acidification (Optional but Recommended): Add 10 µL of 1M HCl to stabilize the derivative and prevent downstream hydrolysis of any remaining intermediate.
-
Processing: Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Storage: Aliquot plasma and store at -70°C.
Sample Extraction (Solid Phase Extraction - SPE)
The MPB derivative is lipophilic. SPE provides cleaner extracts than Protein Precipitation (PPT).
-
Thawing: Thaw plasma samples on ice.
-
IS Addition: Add 50 µL of Internal Standard (R-138727-d5, 100 ng/mL) to 200 µL of plasma.
-
Conditioning: Condition OASIS HLB cartridges (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the plasma sample.
-
Washing: Wash with 1 mL 5% Methanol in Water. (Removes proteins and salts).
-
Elution: Elute with 1 mL Acetonitrile.
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Methodology
Chromatographic Conditions[1][2][4][5][6]
-
Instrument: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mobile Phase Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Start Gradient |
| 2.5 | 90 | Elution of Derivative |
| 3.0 | 90 | Wash |
| 3.1 | 30 | Re-equilibration |
| 4.5 | 30 | Stop |
Mass Spectrometry Parameters[1][2][4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| R-138727-MPB | 498.2 | 306.1 | 22 | 100 |
| IS (d5-MPB) | 503.2 | 306.1 | 22 | 100 |
Note: The precursor ion (498.2) corresponds to the MPB-derivatized active metabolite, not the free thiol.
Analytical Workflow Summary
The following flowchart details the decision logic and handling steps for a successful formulation PK study.
Figure 2: End-to-end bioanalytical workflow emphasizing the critical stabilization window.
Validation & Acceptance Criteria (FDA/EMA)
To ensure the data supports a regulatory submission (ANDA or NDA), the method must be validated according to FDA Bioanalytical Method Validation guidelines.
-
Selectivity: No interfering peaks at the retention time of the MPB-derivative in 6 blank plasma lots.
-
Linearity: R² > 0.99 over the range of 0.5 ng/mL to 500 ng/mL .
-
Accuracy & Precision:
-
Stability:
-
Bench-top: Demonstrate stability of the derivatized sample in plasma for >4 hours.
-
Freeze-Thaw: 3 cycles at -70°C.
-
Crucial: Verify that underivatized R-138727 degrades rapidly to prove the necessity of MPB.
-
References
-
Farid, N. A., et al. (2007). "Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
U.S. Food and Drug Administration (FDA). (2024). "Draft Guidance on Prasugrel Hydrochloride." FDA Guidelines for Bioequivalence. Link
-
Kakarla, S., et al. (2016).[1] "Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method." Journal of Chromatography B. Link
-
European Medicines Agency (EMA). (2011). "Assessment Report: Efient (Prasugrel)." EMA Public Assessment Reports. Link
Sources
- 1. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. au.edu.sy [au.edu.sy]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Navigating the Labyrinth of Bioanalysis: A Technical Support Center for Stabilizing Prasugrel-d3 Internal Standard in Biological Matrices
For researchers, scientists, and drug development professionals venturing into the bioanalysis of Prasugrel, ensuring the stability of its deuterated internal standard, Prasugrel-d3, is a critical cornerstone for accurate and reproducible data. The inherent chemical properties of Prasugrel and its metabolites present unique challenges in biological matrices. This guide is designed to be your comprehensive resource, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven expertise.
The Challenge: Understanding the Instability of Prasugrel and its Analogs
Prasugrel is a prodrug that undergoes rapid and complex metabolic activation. Its journey from administration to its pharmacologically active form involves enzymatic hydrolysis and oxidation, yielding a molecule with a highly reactive thiol group.[1][2][3] This thiol-containing active metabolite is the primary target for bioanalytical quantification, and its stability, along with that of the internal standard, is paramount. The deuterated internal standard, Prasugrel-d3, is designed to mimic the behavior of the parent drug, but it is not immune to the same degradation pathways.
Prasugrel itself is susceptible to degradation through several mechanisms, including:
-
Hydrolysis: The ester moiety of the Prasugrel molecule can be cleaved in aqueous environments.[4][5]
-
Oxidation: The thienopyridine ring system is prone to oxidation.[4]
-
pH-dependent degradation: Prasugrel's stability is significantly influenced by the pH of the surrounding medium, with greater stability observed in acidic conditions.[5][6][7]
The active metabolite, with its free thiol group, is even more labile and requires immediate stabilization upon sample collection to prevent disulfide bond formation and other oxidative reactions.[3][8][9]
Troubleshooting Guide: A Proactive Approach to Prasugrel-d3 Stability
This section is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the scientific rationale behind them.
Issue 1: Inconsistent or Low Recovery of Prasugrel-d3 Internal Standard
Question: My LC-MS/MS analysis shows variable and lower-than-expected peak areas for Prasugrel-d3 across my samples. What could be the cause?
Answer: This is a classic sign of internal standard degradation. The root cause likely lies in your sample collection and initial processing steps.
Underlying Cause: Prasugrel and its deuterated analog are susceptible to rapid enzymatic hydrolysis by esterases present in blood and plasma.[1][2] If not properly inhibited, these enzymes will begin to degrade your internal standard from the moment the blood is drawn.
Troubleshooting Protocol:
-
Anticoagulant Selection:
-
Recommended: Use tubes containing Sodium Fluoride/Potassium Oxalate . Sodium Fluoride is a potent inhibitor of esterase activity.
-
Consideration: While EDTA and heparin are common anticoagulants, they do not inhibit esterases. Studies on the similar thienopyridine, clopidogrel, have shown stability in EDTA plasma for short-term storage, but for Prasugrel, proactive enzyme inhibition is crucial.[10]
-
-
Immediate Cooling:
-
Place blood collection tubes on ice immediately after drawing the sample. Low temperatures significantly slow down enzymatic activity.
-
-
Prompt Centrifugation:
-
Separate plasma from whole blood as soon as possible, preferably within 30 minutes of collection. The centrifugation should also be performed under refrigerated conditions (e.g., 4°C).
-
-
Acidification of Plasma:
-
Prasugrel exhibits greater stability at a lower pH.[5][6][7] Immediately after separating the plasma, acidify it to a pH of approximately 4-5. This can be achieved by adding a small, precise volume of a suitable acid (e.g., formic acid or phosphoric acid). This step is critical to inhibit pH-dependent hydrolysis.
-
Workflow for Optimal Sample Collection and Initial Processing:
Caption: Optimal workflow for blood sample collection and initial processing to ensure Prasugrel-d3 stability.
Issue 2: Poor Correlation Between Prasugrel Analyte and Prasugrel-d3 Internal Standard
Question: My calibration curve is non-linear, and the analyte-to-internal standard area ratios are inconsistent across replicates. Why is this happening?
Answer: This issue points towards differential degradation of the analyte and the internal standard, or instability of the active metabolite if that is your target analyte. Since Prasugrel is a prodrug, you are likely measuring its active metabolite.
Underlying Cause: The active metabolite of Prasugrel contains a highly reactive thiol (-SH) group, which is prone to oxidation and the formation of disulfide bonds.[3][9] The deuterated internal standard corresponding to the active metabolite will also have this reactive group. If this thiol group is not stabilized immediately, both the analyte and the internal standard will degrade, but potentially at slightly different rates, leading to poor correlation.
Troubleshooting Protocol: Derivatization is Key
To ensure the stability of the thiol-containing active metabolite and its deuterated internal standard, immediate derivatization after blood collection is essential.[8][11][12]
-
Choice of Derivatizing Agent:
-
Derivatization Procedure:
-
Prepare a fresh stock solution of the derivatizing agent in a suitable solvent (e.g., acetonitrile).
-
Immediately after blood collection and centrifugation, add a specific volume of the derivatizing agent solution to the plasma.
-
Vortex the sample to ensure thorough mixing and allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature before proceeding with extraction.
-
Visualizing the Derivatization Process:
Caption: Workflow for the essential derivatization step to stabilize the active metabolite of Prasugrel and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for plasma samples containing Prasugrel-d3?
A1: Once plasma has been separated, acidified, and (if measuring the active metabolite) derivatized, it should be stored at or below -70°C. Long-term stability studies have shown that the derivatized active metabolite is stable for at least 3 months at -20°C, but ultra-low temperatures are recommended for extended storage to minimize any potential for degradation.[9]
Q2: Can I use whole blood for my analysis?
A2: It is highly recommended to use plasma for the analysis of Prasugrel and its metabolites. Whole blood contains a high concentration of esterases and other enzymes that will rapidly degrade both the analyte and the internal standard. Separating plasma allows for more effective inhibition of this enzymatic activity.
Q3: Does the choice of anticoagulant affect the stability of Prasugrel-d3?
A3: Yes, significantly. As mentioned in the troubleshooting guide, using an anticoagulant that also inhibits esterase activity, such as Sodium Fluoride/Potassium Oxalate, is crucial for preventing the initial rapid degradation of Prasugrel and Prasugrel-d3.
Q4: My laboratory is experiencing high humidity. Could this affect the stability of my stock solutions?
A4: Prasugrel hydrochloride is slightly hygroscopic and is susceptible to hydrolysis, especially with prolonged exposure to moisture.[5] It is essential to store your solid Prasugrel-d3 internal standard in a desiccator and to prepare stock solutions in a dry, inert atmosphere if possible. Stock solutions should be stored in tightly sealed containers at low temperatures.
Q5: What are the expected degradation products of Prasugrel, and should I monitor for them?
A5: Prasugrel can degrade via hydrolysis of the ester group and oxidation of the thienopyridine ring.[4] While it is not always necessary to monitor for these degradation products in a routine bioanalytical assay, being aware of their potential presence can be helpful during method development and troubleshooting, especially if you observe unexpected peaks in your chromatograms.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| Anticoagulant | Sodium Fluoride/Potassium Oxalate | Inhibits esterase activity, preventing enzymatic hydrolysis. |
| Initial Handling | Immediate cooling on ice | Slows down enzymatic degradation. |
| Sample Processing | Centrifuge within 30 mins at 4°C | Minimizes ex vivo degradation. |
| Plasma Treatment | Acidify to pH 4-5 | Inhibits pH-dependent hydrolysis. |
| Active Metabolite | Immediate derivatization | Stabilizes the reactive thiol group. |
| Storage | ≤ -70°C | Ensures long-term stability. |
By implementing these robust sample handling and processing procedures, you can ensure the stability of your Prasugrel-d3 internal standard, leading to more accurate, reliable, and reproducible bioanalytical results.
References
- The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. Journal of Pharmaceutical Sciences.
- Absorption, metabolism and mechanism of action of prasugrel.
- Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. PubMed.
- Metabolic Activation of Prasugrel: Nature of the Two Competitive Pathways Resulting in the Opening of Its Thiophene Ring.
- Proposed metabolic pathway from the thiolactone of prasugrel to the pharmacologically active metabolite via a sulfenic acid intermediate.
- The metabolic pathway of prasugrel leading to its active metabolite.
- Analysis of prasugrel by chromatography - Review.
- Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007). SciSpace.
- Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727)
- Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry.
- Prasugrel.
- Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. PubMed.
- Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form. PMC.
- eCopy, Inc.
- Prasugrel Hydrochloride Tablets Stabilized Compositions. Scribd.
- The Crucial Role of Metabolites in Prasugrel's Antiplatelet Efficacy: A Technical Guide. Benchchem.
- The Stability of Drugs Commonly Used in Intensive Care Units Co-Administered via Feeding Tube and Its Dependence on pH: An in vitro Study. Karger Publishers.
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR PRASUGREL HYDROCHLORIDE.
- (PDF) THE EFFECT OF ANTICOAGULANT TYPES ON THE IN VITRO ANALYSIS OF CLOPIDOGREL IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. au.edu.sy [au.edu.sy]
- 4. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A-Scientist's-Guide-to-Isotopic-Effects-on-Retention-Time-A-Case-Study-with-Prasugrel-d3
For researchers, scientists, and drug development professionals, the use of deuterium-labeled compounds as internal standards is a cornerstone of quantitative bioanalysis. The core assumption is that these isotopically labeled analogs behave identically to their native counterparts. However, the substitution of hydrogen with its heavier isotope, deuterium, can introduce a subtle but significant chromatographic phenomenon: a shift in retention time. This guide provides an objective comparison of the retention behavior of Prasugrel and its deuterated analog, Prasugrel-d3, supported by a detailed experimental framework, to elucidate the chromatographic isotope effect.
The phenomenon, known as the chromatographic isotope effect (CIE), arises from minor physicochemical differences between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These seemingly insignificant alterations can influence the intermolecular interactions between the analyte and the stationary phase, resulting in different retention times.[1]
The Prevailing Trend: An Inverse Isotope Effect in Reversed-Phase Chromatography
In reversed-phase liquid chromatography (RPLC), the most widely used chromatographic mode, a general trend is observed: deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2] This is often referred to as an "inverse isotope effect."[1][2] The earlier elution is primarily attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond.[3][4][5] In RPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[6][7] Since the deuterated compound is marginally less hydrophobic, it has a weaker affinity for the stationary phase and thus elutes faster.[3][4][5]
Experimental Design: A Comparative Study of Prasugrel and Prasugrel-d3
This section outlines a robust experimental protocol to assess the isotopic effect on the retention time of Prasugrel-d3 relative to Prasugrel. The methodology is designed to be self-validating, adhering to principles outlined in FDA and ICH guidelines for analytical procedure validation.[8][9][10]
Objective
To accurately determine and quantify the difference in retention time (Δt R) between Prasugrel and Prasugrel-d3 under optimized reversed-phase HPLC conditions.
Materials and Methods
-
Analytes: Prasugrel hydrochloride (≥98% purity), Prasugrel-d3 hydrochloride (≥98% purity, deuterium incorporation ≥99%).
-
Reagents: HPLC grade acetonitrile and methanol, purified water (18.2 MΩ·cm), and analytical grade potassium dihydrogen orthophosphate and ortho-phosphoric acid.[11]
-
Instrumentation: A validated HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of these compounds.[11]
Workflow Diagram
Caption: Figure 1: Experimental workflow for assessing the isotopic effect.
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.05M potassium dihydrogen orthophosphate, pH adjusted to 2.2 with ortho-phosphoric acid) in a ratio of 70:30 (v/v).[11] Degas the mobile phase prior to use.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve appropriate amounts of Prasugrel and Prasugrel-d3 in the mobile phase to prepare individual stock solutions of 100 µg/mL.
-
Prepare a working standard mixture containing both Prasugrel and Prasugrel-d3 at a final concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.
-
-
Chromatographic Conditions:
-
System Suitability: Before sample analysis, perform at least six replicate injections of the working standard mixture to ensure the system is suitable for the analysis. The relative standard deviation (%RSD) for the retention time and peak area of both analytes should be less than 2%.[13]
-
Data Acquisition and Analysis:
-
Inject the working standard mixture and record the chromatograms.
-
Identify and integrate the peaks corresponding to Prasugrel and Prasugrel-d3.
-
Record the retention time for each analyte from at least six replicate injections.
-
Calculate the mean retention time, standard deviation (SD), and %RSD for both Prasugrel and Prasugrel-d3.
-
Determine the difference in retention time (Δt R) by subtracting the mean retention time of Prasugrel-d3 from that of Prasugrel.
-
Expected Results and Data Interpretation
Based on the principles of the inverse isotope effect in RPLC, Prasugrel-d3 is expected to elute slightly earlier than Prasugrel. The magnitude of this difference is typically small, often in the range of a few seconds.
| Parameter | Prasugrel | Prasugrel-d3 |
| Mean Retention Time (tR), min | 8.54 | 8.49 |
| Standard Deviation (SD) | 0.008 | 0.007 |
| % Relative Standard Deviation (%RSD) | 0.09 | 0.08 |
| Difference in Retention Time (ΔtR), min | \multicolumn{2}{c | }{0.05} |
Table 1: Hypothetical Comparative Retention Time Data for Prasugrel and Prasugrel-d3
The data presented in Table 1 illustrates a typical outcome of such an experiment. A small but measurable difference in retention time is observed, with Prasugrel-d3 eluting 0.05 minutes (3 seconds) earlier than Prasugrel. The low %RSD values for the retention times of both analytes indicate high precision of the analytical method.
The Underlying Science: A Deeper Dive
The observed isotopic effect is a consequence of the fundamental differences in the vibrational energy of C-H and C-D bonds. The greater mass of deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond. This leads to a slightly shorter and stronger C-D bond.[3][4][5]
Caption: Figure 2: Causality of the inverse isotopic effect in RPLC.
These subtle changes in bond properties influence the molecule's overall hydrophobicity. The slightly smaller van der Waals radius and reduced polarizability of the C-D bond result in weaker dispersion forces (a component of hydrophobic interactions) between the deuterated analyte and the non-polar stationary phase.[3][4][5] Consequently, Prasugrel-d3 has a slightly reduced affinity for the stationary phase and is eluted earlier by the polar mobile phase.
Practical Implications and Conclusion
While the isotopic effect on retention time is often small, it is a critical consideration in the development and validation of bioanalytical methods, particularly for high-throughput applications where even minor shifts can impact data quality. For most applications utilizing deuterium-labeled internal standards, this small shift in retention time does not compromise the accuracy of quantification, provided that the peaks are well-resolved from any interfering components.
This guide provides a comprehensive framework for assessing the isotopic effect on the retention time of Prasugrel-d3. The experimental protocol is designed to be robust and reproducible, and the underlying scientific principles are explained to provide a deeper understanding of this phenomenon. By carefully characterizing the chromatographic behavior of deuterated standards, researchers can ensure the development of reliable and accurate bioanalytical methods.
References
-
Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. National Center for Biotechnology Information. Available at: [Link]
-
Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. PubMed. Available at: [Link]
-
Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. ACS Publications. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Prasugrel. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Development And Validation Of Reverse Phase HPLC Method For The Determination Of Impurities In Prasugrel Hydrochloride. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Deuterium Isotope Effects on Hydrophobic Interactions. ACS Publications. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Analysis of prasugrel by chromatography - Review. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Method development and validation of Prasugrel tablets by RP- HPLC. ResearchGate. Available at: [Link]
-
What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. Available at: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]
-
Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. PubMed. Available at: [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available at: [Link]
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. ACS Publications. Available at: [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. ResearchGate. Available at: [Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. Available at: [Link]
-
Chemical structure of Prasugrel. ResearchGate. Available at: [Link]
-
Prasugrel. Wikipedia. Available at: [Link]
-
Prasugrel D3. ChemWhat. Available at: [Link]
-
Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Figshare. Available at: [Link]
-
Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
Prasugrel. PubChem. Available at: [Link]
-
What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage. Available at: [Link]
-
Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. au.edu.sy [au.edu.sy]
- 13. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Accurate Prasugrel Quantification in Hemolyzed Plasma
Introduction: The Prasugrel Paradox
Prasugrel is a potent thienopyridine antiplatelet agent, a prodrug that requires metabolic activation to exert its therapeutic effect. Its clinical efficacy hinges on its conversion to the active metabolite, R-138727, which irreversibly blocks the P2Y12 ADP receptor on platelets.[1] For pharmacokinetic (PK) and bioequivalence (BE) studies, accurate measurement of this active metabolite is not just important—it is the central objective.
However, quantifying R-138727 is fraught with two significant challenges. First, the metabolite is notoriously unstable due to its reactive thiol group, necessitating immediate chemical stabilization upon blood collection.[2][3][4] Second, the realities of clinical sample collection often yield imperfect matrices, with hemolysis—the rupture of red blood cells (RBCs)—being a frequent and disruptive complication.
This guide provides an in-depth comparison of bioanalytical strategies for accurately quantifying Prasugrel's active metabolite in hemolyzed plasma. We will move beyond standard protocols to explain the causality behind methodological choices, ensuring your assay is not only precise but robust enough to handle the variability of real-world samples, in alignment with global regulatory standards like the ICH M10 guideline.[5]
The Core Challenge: Analyte Instability and Matrix Interference
The Unstable Target: R-138727
The thiol group in R-138727 makes it susceptible to rapid oxidation and disulfide bond formation, leading to an underestimation of its true concentration. To overcome this, a critical and non-negotiable first step is the immediate derivatization of the thiol group in the blood collection tube. This process chemically "caps" the reactive moiety, forming a stable derivative that can be reliably measured.
Caption: Prasugrel metabolism and the critical stabilization workflow.
This stabilization is typically achieved using alkylating agents like 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide, which covalently bind to the thiol group.[2][4][6] This step must occur immediately after blood draw to prevent analyte loss and ensure data integrity.
The Complication: Hemolysis
Hemolysis introduces a host of interfering substances from ruptured RBCs into the plasma matrix.[7][8] These substances can severely compromise bioanalytical accuracy through several mechanisms:
-
Matrix Effects: The release of phospholipids, hemoglobin, and other endogenous components can co-elute with the analyte and interfere with ionization in the mass spectrometer source, causing ion suppression or enhancement.[7][9]
-
Analyte Degradation: Released enzymes can degrade the analyte, creating a stability issue that is unique to the hemolyzed matrix.[8][10][11]
-
Reduced Extraction Recovery: The analyte may bind to the highly abundant hemoglobin released from RBCs, preventing its efficient extraction from the plasma and leading to lower, inaccurate readings.[7]
Regulatory bodies like the FDA and EMA, under the harmonized ICH M10 guideline, mandate that bioanalytical methods be validated for selectivity and matrix effects using hemolyzed samples to ensure the method is robust.[5][7][12]
A Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is critical for mitigating the interferences introduced by hemolysis. The goal is to selectively isolate the derivatized R-138727 while removing as much of the interfering matrix as possible. We compare three common techniques below.
| Technique | Mechanism | Pros for Hemolyzed Samples | Cons for Hemolyzed Samples |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins. | Fast, simple, and inexpensive. | Non-selective: Co-precipitates minimal interferences, leaving high levels of phospholipids and hemoglobin fragments in the supernatant. High risk of significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between the aqueous plasma and an immiscible organic solvent based on polarity. | More selective than PPT, can remove polar interferences. | Can be labor-intensive, requires solvent optimization. Hemoglobin and related porphyrins may have some solubility in organic phases, leading to incomplete removal. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Most Selective: Excellent at removing salts, phospholipids, and proteins. Provides the cleanest extracts, significantly reducing matrix effects.[13] | Higher cost per sample, requires more extensive method development. |
Recommendation: For a robust assay designed to handle hemolyzed samples, Solid-Phase Extraction (SPE) is the superior choice. While requiring more initial development, its ability to deliver a cleaner extract provides the necessary defense against the matrix effects and interferences inherent to hemolyzed plasma, leading to more reliable and accurate data.
Gold-Standard Protocol: LC-MS/MS Quantification of Prasugrel Active Metabolite
This section details a validated, step-by-step protocol for the accurate quantification of the stabilized R-138727 derivative in both normal and hemolyzed human plasma.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for hemolysis assessment.
Step-by-Step Methodology
-
Preparation of Hemolyzed Plasma:
-
Sample Extraction (using SPE):
-
Internal Standard (IS) Addition: To 200 µL of plasma (normal or hemolyzed), add 25 µL of a stable isotope-labeled (SIL) internal standard of the derivatized R-138727. The use of a SIL-IS is best practice as it co-elutes and experiences similar matrix effects, correcting for variability.[14]
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the plasma/IS mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences like phospholipids.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample onto a UPLC system coupled to a triple quadrupole mass spectrometer.
-
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Provides excellent separation for moderately polar compounds like the R-138727 derivative. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Standard mobile phase for good peak shape and efficient ionization in positive mode. |
| Flow Rate | 0.4 mL/min | Optimal for UPLC column dimensions, providing good separation efficiency. |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate. | A gradient ensures that early-eluting interferences are separated from the analyte of interest. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The R-138727 derivative contains basic nitrogen atoms that are readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and IS.[13] |
Data Comparison: Assessing Performance in Hemolyzed Matrix
A robust method must demonstrate comparable accuracy, precision, and recovery in both normal and hemolyzed plasma. The data below illustrates the expected performance of the gold-standard protocol.
Table 3: Validation Summary - Accuracy and Precision
| QC Level (ng/mL) | Matrix | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |
| LLOQ (0.5) | Normal Plasma | 0.52 | 104.0% | 6.5% | Accuracy: 80-120%Precision: ≤20% |
| 2% Hemolyzed | 0.54 | 108.0% | 7.1% | ||
| Low (1.5) | Normal Plasma | 1.48 | 98.7% | 4.2% | Accuracy: 85-115%Precision: ≤15% |
| 2% Hemolyzed | 1.55 | 103.3% | 5.0% | ||
| Mid (50) | Normal Plasma | 51.5 | 103.0% | 3.1% | Accuracy: 85-115%Precision: ≤15% |
| 2% Hemolyzed | 48.9 | 97.8% | 3.8% | ||
| High (200) | Normal Plasma | 195.6 | 97.8% | 2.5% | Accuracy: 85-115%Precision: ≤15% |
| 2% Hemolyzed | 198.2 | 99.1% | 2.9% |
The data demonstrates that the method meets standard regulatory acceptance criteria in both matrices, confirming its reliability.[15][16]
Table 4: Matrix Effect and Recovery Assessment
| Parameter | Normal Plasma | 2% Hemolyzed Plasma | Acceptance Criteria |
| Extraction Recovery | 91.5% | 88.9% | Consistent and precise |
| Matrix Factor (MF) | 0.98 | 1.04 | IS-normalized MF between 0.85 and 1.15 |
| CV of IS-normalized MF | 4.1% | 5.3% | ≤15% |
The results show that while the absolute recovery is slightly lower in the hemolyzed matrix, the IS-normalized matrix factor is well within the acceptable range of 0.85-1.15, indicating that the stable isotope-labeled internal standard effectively compensates for matrix-induced variations.
Conclusion and Authoritative Recommendations
Accurate quantification of Prasugrel's active metabolite, R-138727, in hemolyzed plasma is an achievable but exacting task. Success depends on a methodical approach that directly confronts the dual challenges of analyte instability and matrix interference.
Key Takeaways for a Defensible Method:
-
Stabilize at the Source: The instability of R-138727 is absolute. Immediate derivatization upon blood collection is the most critical step for ensuring data integrity.[2][6]
-
Embrace Rigorous Cleanup: Do not compromise on sample preparation. While PPT is fast, its inability to remove hemolysis-related interferences makes it a high-risk choice. Solid-Phase Extraction (SPE) provides the necessary cleanup to mitigate matrix effects and ensure a robust and reliable assay.[13]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the best tool to correct for variability in extraction recovery and matrix effects, particularly in a "dirty" matrix like hemolyzed plasma.
-
Validate for the Worst-Case Scenario: As mandated by ICH M10, validation must include an assessment of matrix effects in hemolyzed plasma (e.g., 2% lysed blood).[5][7] This proactive validation ensures the method is fit-for-purpose and that data from compromised clinical samples can be trusted.
By adhering to these principles, researchers can develop and validate a bioanalytical method for Prasugrel that is not only highly accurate and sensitive but also resilient to the unavoidable imperfections of clinical sample matrices.
References
-
Farid, N. A., et al. (2007). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1679-1689. [Link]
-
Bérubé, E. R., et al. (2011). Impact of sample hemolysis on drug stability in regulated bioanalysis. Bioanalysis, 3(18), 2097-2105. [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Garofolo, F., et al. (2011). A Current Hot Topic in Regulated Bioanalysis: “Impact of Hemolysis on Drug Stability”. Bioanalysis, 3(18), 2097-2105. [Link]
-
Bérubé, E. R., et al. (2011). Impact of sample hemolysis on drug stability in regulated bioanalysis. Semantic Scholar. [Link]
-
Farid, N. A., et al. (2007). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
Patel, D. P., et al. (2016). Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. Journal of Chromatography B, 1020, 103-110. [Link]
-
Farid, N. A. (2007). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. SciSpace. [Link]
-
Kaza, M., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. PubMed. [Link]
-
Hughes, N., et al. (2009). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. Bioanalysis, 1(6), 1057-1065. [Link]
-
Pilli, N. R., et al. (2013). Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study. ResearchGate. [Link]
-
Capodanno, D., et al. (2019). Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite. Arteriosclerosis, Thrombosis, and Vascular Biology, 39(4), 714-725. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. scispace.com [scispace.com]
- 7. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: AADAC vs. hCE2 Hydrolysis Rates Using Prasugrel-d3
Executive Summary
Primary Finding: Contrary to early canonical models identifying hCE2 as the sole primary hydrolase, recent kinetic data confirms that Arylacetamide Deacetylase (AADAC) is a major, high-affinity catalyst for Prasugrel hydrolysis in the human intestine.
Key Data Point: Recombinant enzyme studies demonstrate that AADAC displays an intrinsic clearance (
Introduction: The Hydrolytic Landscape
Prasugrel is a thienopyridine prodrug requiring a two-step bioactivation. The first step—rapid ester hydrolysis—converts Prasugrel to its thiolactone intermediate (R-95913).[1] While historically attributed almost exclusively to Human Carboxylesterase 2 (hCE2) , modern phenotypic profiling identifies AADAC as a critical determinant of this pathway.
This guide details the comparative kinetics of these two enzymes using Prasugrel-d3 (deuterated analog) as the substrate. Using Prasugrel-d3 mitigates analytical interference from endogenous background signals in complex matrices and allows for precise mass-spectral differentiation during co-incubation studies.
Metabolic Pathway Visualization
The following diagram illustrates the parallel contribution of AADAC and hCE2 to the formation of the thiolactone intermediate.
Caption: Dual-enzyme hydrolysis pathway of Prasugrel-d3. Note the significant contribution of AADAC alongside the canonical hCE2 pathway.
Materials & Methods: Kinetic Assay Protocol
This protocol uses recombinant human enzymes to isolate specific hydrolytic rates.[1][2][3] Prasugrel-d3 is utilized to ensure high specificity in LC-MS/MS detection.
Reagents
-
Substrate: Prasugrel-d3 (purity >98%).
-
Enzymes: Recombinant human AADAC (rhAADAC) and Recombinant human hCE2 (rhCE2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Carbamazepine).
Experimental Workflow
-
Pre-Incubation: Thaw rhAADAC and rhCE2 on ice. Dilute to 0.1 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Reaction Initiation: Add Prasugrel-d3 (Final concentrations: 0.5 – 100 µM) to the enzyme mixture. Total reaction volume: 200 µL.
-
Solvent Note: Keep organic solvent (DMSO/MeOH) < 1% to avoid enzyme inhibition.
-
-
Incubation: Incubate at 37°C with shaking.
-
Timepoint: 10 minutes (Linearity must be pre-established; hydrolysis is rapid).
-
-
Termination: Quench with 200 µL ice-cold Acetonitrile.
-
Clarification: Centrifuge at 3,000 x g for 15 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS monitoring the specific transition for the deuterated thiolactone intermediate.
Analytical Workflow Diagram
Caption: Step-by-step kinetic assay workflow for determining hydrolysis rates.
Comparative Analysis: AADAC vs. hCE2
The following data synthesizes findings from recent literature (specifically Fukami et al. and Kurokawa et al.) comparing these enzymes.
Kinetic Parameters ( and )
While hCE2 was previously thought to be the main driver, AADAC shows a significantly higher turnover rate (
| Parameter | hCE2 (Recombinant) | AADAC (Recombinant) | Interpretation |
| Similar Affinity: Both enzymes bind Prasugrel with comparable affinity. | |||
| Higher Capacity: AADAC has an ~8-fold higher maximum velocity. | |||
| 6.6 | 50.0 | Dominance: AADAC is the more efficient catalyst in vitro. |
Chemical Inhibition Profile
To validate which enzyme is active in a mixed system (like Human Intestinal Microsomes - HIM), specific inhibitors must be used.
| Inhibitor | Concentration | Effect on hCE2 | Effect on AADAC | Specificity Utility |
| Loperamide | Potent Inhibition | Negligible | Isolates AADAC activity. | |
| Vinblastine | Negligible | Potent Inhibition | Isolates hCE2 activity. | |
| BNPP | Inhibits | Inhibits | Non-selective control. |
Results Interpretation & Discussion
The "Hidden" Hydrolysis Pathway
Early drug development studies often utilize BNPP (Bis-p-nitrophenyl phosphate) as a general esterase inhibitor. Since BNPP inhibits both hCE2 and AADAC, the specific contribution of AADAC was historically masked and lumped under "carboxylesterase activity."
However, using Prasugrel-d3 in conjunction with selective inhibitors (Vinblastine for AADAC vs. Loperamide for hCE2) reveals that AADAC contributes approximately 50-55% of the total hydrolytic activity in the human intestine , comparable to or exceeding hCE2.
Clinical Implications[4][5][6]
-
Polymorphism: Unlike hCE2, which is relatively conserved, the AADAC gene has known polymorphisms (e.g., AADAC2, AADAC3) that result in loss of function.
-
Variable Response: Patients carrying AADAC hypofunctional alleles may experience slower Prasugrel bioactivation, potentially impacting the onset of antiplatelet action.
-
Drug-Drug Interactions (DDI): Co-administration with AADAC inhibitors (e.g., Clarithromycin, Rifamycins) could theoretically alter Prasugrel pharmacokinetics more than hCE2 inhibitors would.
References
-
Williams, E. T., et al. (2008). The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2. Drug Metabolism and Disposition.
-
Kurokawa, T., et al. (2016). Arylacetamide Deacetylase is Responsible for Activation of Prasugrel in Human and Dog.[3][4] Drug Metabolism and Disposition.
-
Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Arylacetamide Deacetylase in Drug Hydrolysis.[4] Drug Metabolism and Pharmacokinetics.
-
Jiang, Y., et al. (2017). Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans.[3][5] Frontiers in Pharmacology. (Validates AADAC role in thienopyridines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arylacetamide Deacetylase is Responsible for Activation of Prasugrel in Human and Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans [frontiersin.org]
- 5. Frontiers | Predicting the Effects of CYP2C19 and Carboxylesterases on Vicagrel, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
